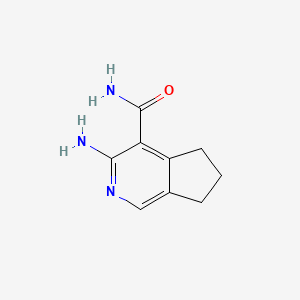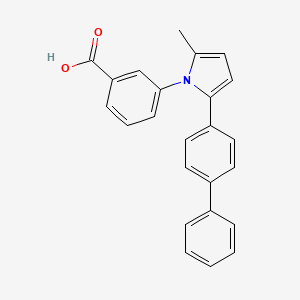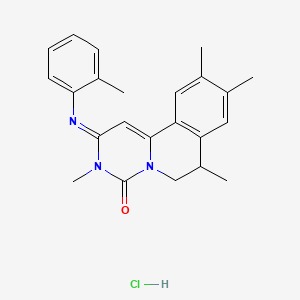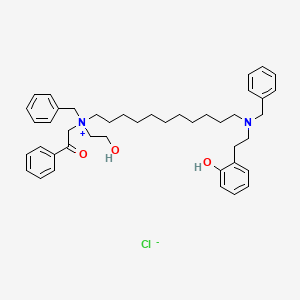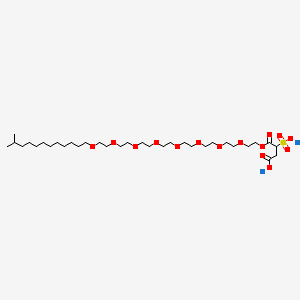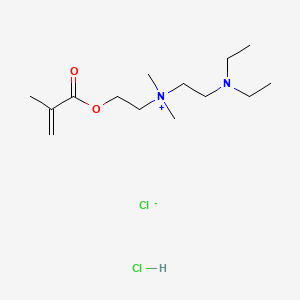
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride is a chemical compound with the molecular formula C14H30Cl2N2O2. It is known for its unique structure and properties, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves several steps. Typically, the process starts with the reaction of diethylamine with an appropriate alkylating agent to form the diethylaminoethyl intermediate. This intermediate is then reacted with dimethylaminoethyl chloride under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is purified using techniques like crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium bromide
- (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium iodide
Uniqueness
The uniqueness of (2-(Diethylamino)ethyl)dimethyl(2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride hydrochloride lies in its specific chloride ion, which can influence its reactivity and interactions compared to its bromide and iodide counterparts. This makes it particularly valuable in certain chemical and biological applications .
Propiedades
Número CAS |
62470-85-3 |
|---|---|
Fórmula molecular |
C14H30Cl2N2O2 |
Peso molecular |
329.3 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-7-15(8-2)9-10-16(5,6)11-12-18-14(17)13(3)4;;/h3,7-12H2,1-2,4-6H3;2*1H/q+1;;/p-1 |
Clave InChI |
USPDESVXTPIZKD-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)CC[N+](C)(C)CCOC(=O)C(=C)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








